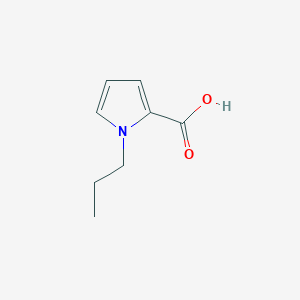

1-propyl-1H-pyrrole-2-carboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Organic Chemistry and Chemical Biology

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of organic chemistry and chemical biology. Its unique electronic properties and structural versatility make it an indispensable component in a vast array of biologically active natural products and synthetic pharmaceuticals. rsc.orgnih.gov The pyrrole ring system is a key structural motif in many natural and synthetic compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov This has led to sustained interest in developing efficient synthetic methods for creating functionalized pyrrole derivatives. The ability to introduce a variety of substituents onto the pyrrole ring allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in the design of new therapeutic agents and functional materials.

Historical Context of Pyrrole-2-Carboxylic Acid Derivatives

The synthesis of pyrrole derivatives has a rich history dating back to the 19th century. Two of the most foundational methods for constructing the pyrrole ring are the Paal-Knorr synthesis and the Clauson-Kaas reaction.

The Paal-Knorr synthesis , first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a substituted pyrrole. wikipedia.orgalfa-chemistry.com This method has been widely used due to its reliability and the accessibility of the starting materials. wikipedia.org

The Clauson-Kaas reaction , discovered in 1952, provides a route to N-substituted pyrroles through the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.orgchem-station.com This reaction has proven to be a versatile tool for the synthesis of a wide range of N-substituted pyrroles. nih.govbeilstein-journals.org

These classical methods laid the groundwork for the development of more advanced and efficient synthetic strategies for producing pyrrole-2-carboxylic acid derivatives, catering to the increasing demand for these compounds in various research areas.

Scope and Research Focus on 1-Propyl-1H-pyrrole-2-carboxylic Acid

While the broader class of N-substituted pyrrole-2-carboxylic acids has been extensively studied, the specific compound This compound has a more limited presence in readily available scientific literature. Its fundamental chemical properties are cataloged, but detailed research findings are scarce.

Below is a table summarizing the basic chemical data for this compound:

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 1017031-23-0 |

| Canonical SMILES | CCCN1C=CC=C1C(=O)O |

| InChI Key | UZNOGUIVJCIQGE-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

The research focus on analogous N-alkyl pyrrole-2-carboxylic acids suggests potential applications in medicinal chemistry and materials science. For instance, derivatives of pyrrole-2-carboxylic acid have been investigated for their antibacterial and antiproliferative activities. mdpi.comvlifesciences.com The synthesis of N-substituted pyrrole carboxylic acid derivatives from bio-based resources is also an area of active investigation, highlighting a move towards more sustainable chemical processes. acs.orgresearchgate.net While direct research on this compound is not widely published, its structural similarity to other bioactive N-alkyl pyrrole derivatives suggests it could be a target for future investigation in these fields.

Overview of Advanced Methodologies in Pyrrole Chemistry Research

Modern organic synthesis has seen the advent of numerous advanced methodologies for the construction of pyrrole rings, moving beyond the classical Paal-Knorr and Clauson-Kaas reactions. These newer methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

Recent advancements include the use of various catalysts to promote pyrrole synthesis. For example, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing an environmentally friendly approach. organic-chemistry.org Other research has explored the use of magnesium iodide etherate and scandium triflate as catalysts in Clauson-Kaas type syntheses. nih.gov

Furthermore, sustainable and green chemistry principles are increasingly being applied to pyrrole synthesis. This includes the use of water as a solvent, microwave-assisted reactions, and the development of one-pot procedures that reduce waste and energy consumption. nih.govbeilstein-journals.org The synthesis of N-substituted pyrrole carboxylic acid derivatives from renewable feedstocks like 3-hydroxy-2-pyrones is another example of this trend. acs.orgresearchgate.net These advanced methodologies are crucial for the continued exploration and application of pyrrole-based compounds in science and technology.

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h3-4,6H,2,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNOGUIVJCIQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Direct Synthesis Approaches for 1-Propyl-1H-pyrrole-2-carboxylic Acid

Direct synthetic routes aim to construct the this compound molecule through key bond-forming reactions that define the core structure in one or a few steps.

Cyclization Reactions and Annulation Strategies

The Paal-Knorr synthesis is a cornerstone in pyrrole (B145914) chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org To synthesize this compound directly via this method, a 1,4-dicarbonyl compound bearing a carboxylic acid or a protected carboxylate group at the appropriate position would be required to react with propylamine (B44156).

The general mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in

A plausible, though not explicitly documented, precursor for this specific synthesis would be a compound like 2-oxosuccinic acid aldehyde (a 1,4-dicarbonyl compound with a carboxylic acid moiety). The reaction would proceed as depicted in the following theoretical scheme:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-oxosuccinic acid aldehyde | Propylamine | Weakly acidic (e.g., acetic acid) | This compound |

This table represents a theoretical application of the Paal-Knorr synthesis for the target compound.

N-Alkylation Protocols for Pyrrole-2-carboxylic Acid

Direct N-alkylation of pyrrole-2-carboxylic acid presents a straightforward approach to introducing the propyl group. This method relies on the deprotonation of the pyrrole nitrogen, which is acidic, followed by nucleophilic attack on an alkylating agent. The presence of the carboxylic acid group, however, complicates this process as it is more acidic than the N-H of the pyrrole ring. Therefore, a suitable base must be used to deprotonate the pyrrole nitrogen, potentially requiring the use of a di-anion intermediate where both the carboxylic acid and the pyrrole nitrogen are deprotonated.

The general reaction involves treating pyrrole-2-carboxylic acid with a base, such as sodium hydride or potassium carbonate, followed by the addition of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). organic-chemistry.org The use of ionic liquids as solvents has also been shown to promote highly regioselective N-alkylation of pyrroles. organic-chemistry.org

| Starting Material | Reagents | General Conditions | Product |

| Pyrrole-2-carboxylic acid | 1. Base (e.g., NaH, K₂CO₃) 2. Propyl halide (e.g., n-propyl bromide) | Aprotic solvent (e.g., DMF, THF) | This compound |

This table outlines the general conditions for the direct N-alkylation of pyrrole-2-carboxylic acid.

Carboxylation of N-Propylpyrroles

The introduction of a carboxyl group onto a pre-formed 1-propylpyrrole ring is another direct synthetic strategy. The carboxylation of pyrrole itself is a known transformation. wikipedia.org This can be achieved through various methods, including the Kolbe-Schmitt reaction (using CO₂ under pressure with a phenoxide-like salt) or by using stronger organometallic reagents to deprotonate the pyrrole ring followed by quenching with carbon dioxide.

For 1-propylpyrrole, the challenge lies in achieving regioselective carboxylation at the C2 position. The N-propyl group may influence the electronic distribution and steric accessibility of the pyrrole ring. A common approach for carboxylation of aromatic heterocycles involves lithiation at the desired position followed by reaction with dry ice (solid CO₂).

The proposed reaction sequence would be:

Deprotonation: Treatment of 1-propylpyrrole with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent at low temperatures to generate the 2-lithiated intermediate.

Carboxylation: Quenching the lithiated species with an excess of solid carbon dioxide.

Acidification: Workup with aqueous acid to protonate the resulting carboxylate salt.

Indirect Synthesis via Precursors and Functional Group Transformations

Indirect methods involve the synthesis of a derivative of this compound, such as an ester or an amide, followed by a final functional group transformation to yield the desired carboxylic acid.

Ester and Amide Precursors in the Synthesis of this compound

A widely used and versatile indirect route involves the synthesis of an ester, typically the ethyl or methyl ester, of the target carboxylic acid, followed by hydrolysis.

Synthesis via Ester Precursor: The synthesis of ethyl 1-propyl-1H-pyrrole-2-carboxylate can be readily achieved by the N-alkylation of commercially available ethyl 1H-pyrrole-2-carboxylate. nih.gov This alkylation is generally more straightforward than the direct alkylation of the carboxylic acid, as only the pyrrole nitrogen needs to be deprotonated.

The subsequent hydrolysis of the ester to the carboxylic acid is a standard transformation. mnstate.edu This can be accomplished under either acidic or basic conditions. Basic hydrolysis (saponification), using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is often preferred as it is typically an irreversible process that drives the reaction to completion, forming the carboxylate salt. mnstate.edunih.gov A final acidification step liberates the free carboxylic acid. mnstate.edunih.gov

| Reaction Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| N-Alkylation | Ethyl 1H-pyrrole-2-carboxylate | 1. Base (e.g., NaH) 2. Propyl halide (e.g., n-propyl bromide) in DMF | Ethyl 1-propyl-1H-pyrrole-2-carboxylate |

| Hydrolysis | Ethyl 1-propyl-1H-pyrrole-2-carboxylate | 1. NaOH(aq) or KOH(aq), heat 2. HCl(aq) | This compound |

This table details a two-step synthesis of the target compound via an ester precursor.

Synthesis via Amide Precursor: Similarly, a 1-propyl-1H-pyrrole-2-carboxamide can serve as a precursor. The synthesis of N-substituted pyrrole-2-carboxamides has been reported, for instance, by coupling the corresponding carboxylic acid with an amine. nih.gov In this case, this compound would be reacted with an amine, or more logically for the synthesis of the target acid, this compound chloride (formed from the acid and a chlorinating agent like thionyl chloride) would be reacted with propylamine to form N,1-dipropyl-1H-pyrrole-2-carboxamide. sunderland.ac.uk

The more relevant pathway for the synthesis of the target acid would involve the hydrolysis of a simpler amide, such as 1-propyl-1H-pyrrole-2-carboxamide. This amide could be synthesized by activating pyrrole-2-carboxylic acid and reacting it with ammonia (B1221849), followed by N-propylation. However, a more direct route to the target acid is through the hydrolysis of the corresponding ester.

Oxidative Pathways to Pyrrole Carboxylic Acids

Oxidative methods can be employed to convert a pyrrole with an appropriate substituent at the 2-position into a carboxylic acid.

One plausible precursor for this pathway is 1-propyl-2-methyl-1H-pyrrole. The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions are often used for this purpose. The reaction conditions must be carefully controlled to avoid degradation of the pyrrole ring, which is sensitive to strong oxidizing agents.

Another potential precursor is 1-propyl-1H-pyrrole-2-carbaldehyde. The oxidation of an aldehyde to a carboxylic acid is a high-yielding and generally mild reaction. msu.edu Common oxidizing agents for this transformation include:

Potassium permanganate (KMnO₄)

Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent)

Silver(I) oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺)

Sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger

The synthesis of pyrrole-2-carbaldehydes can be achieved through methods such as the Vilsmeier-Haack reaction on 1-propylpyrrole or through more recent copper-catalyzed oxidative annulation methods. organic-chemistry.org

| Precursor | Oxidizing Agent | General Conditions | Product |

| 1-Propyl-2-methyl-1H-pyrrole | KMnO₄ | Basic solution, heat | This compound |

| 1-Propyl-1H-pyrrole-2-carbaldehyde | Ag₂O or NaClO₂ | Mild conditions | This compound |

This table summarizes potential oxidative pathways to the target compound.

Decarboxylation and Recarboxylation Strategies

The synthesis and modification of the pyrrole-2-carboxylic acid scaffold can be achieved through strategic decarboxylation and recarboxylation reactions. The decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis, particularly in strongly acidic solutions. nih.gov The mechanism does not proceed via the direct formation of CO2 but through an associative pathway involving the addition of water to the carboxyl group of the protonated reactant. nih.gov This leads to the formation of protonated carbonic acid, which then dissociates into water and carbon dioxide. nih.gov Theoretical studies using DFT calculations support this mechanism, indicating that with the assistance of H₃O⁺, the energy barrier for the C-C bond rupture is significantly lowered.

Conversely, recarboxylation strategies offer a direct route to introduce the carboxylic acid moiety onto the pyrrole ring. A notable example is the enzymatic carboxylation of pyrrole. The enzyme pyrrole-2-carboxylate decarboxylase, isolated from Bacillus megaterium, has been shown to catalyze the reversible reaction, fixing CO₂ to the pyrrole ring to form pyrrole-2-carboxylate. nih.govacs.org This biocatalytic approach is highly specific and operates under mild conditions. Research has demonstrated that the efficiency of this enzymatic carboxylation can be significantly enhanced by altering the reaction medium. For instance, converting pyrrole to pyrrole-2-carboxylate using cells of Bacillus megaterium in supercritical CO₂ resulted in a 12-fold higher yield compared to the reaction under atmospheric pressure. acs.orgnih.gov This highlights a promising method for efficient recarboxylation.

Another biocatalytic strategy involves a two-enzyme cascade. The UbiD-type decarboxylase from Pseudomonas aeruginosa coupled with a carboxylic acid reductase (CAR) can achieve the carboxylation of pyrrole. thieme-connect.de This system facilitates CO₂ fixation at near-ambient conditions to produce the corresponding aldehyde, which is a precursor to the carboxylic acid. thieme-connect.de

| Strategy | Reagents/Catalyst | Key Features |

| Acid-Catalyzed Decarboxylation | Strong Acid (e.g., HCl, HClO₄) | Proceeds via an associative mechanism with water addition. nih.gov |

| Enzymatic Recarboxylation | Pyrrole-2-carboxylate decarboxylase (Bacillus megaterium) | Reversible reaction, fixes CO₂ directly onto the pyrrole ring. nih.govacs.org |

| Enhanced Enzymatic Recarboxylation | Bacillus megaterium cells in supercritical CO₂ | Yield is significantly increased compared to atmospheric pressure. acs.orgnih.gov |

| Enzymatic CO₂ Fixation | UbiD-type decarboxylase and Carboxylic Acid Reductase (CAR) | One-pot biocatalytic cascade for pyrrole carboxylation. thieme-connect.de |

Transition Metal-Catalyzed Synthetic Routes for Pyrrole-2-carboxylates

Transition metal catalysis provides powerful and versatile methods for constructing the pyrrole ring with a carboxylate group at the C2 position. These methods often exhibit high efficiency and functional group tolerance.

One-pot syntheses are particularly attractive for their step economy. An efficient one-pot method for preparing pyrrole-2-carboxylates involves the reaction of chalcones with glycine (B1666218) esters, where an electrocyclic ring closure is the key step. rsc.org The resulting 3,4-dihydro-2H-pyrrole intermediates are then oxidized to the aromatic pyrrole using a catalytic amount of copper(II) with air as the terminal oxidant. rsc.org Iron-containing catalysts have also been successfully employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates in quantitative yields through the reaction of 1H-pyrrole with carbon tetrachloride and various aliphatic alcohols.

Palladium catalysis is also a cornerstone of modern pyrrole synthesis. A Pd(II)-catalyzed oxidative three-component cascade reaction of amines, alkyne esters, and alkenes provides a direct pathway to 2,3,4-trisubstituted pyrroles. acs.org By carefully selecting the starting materials, this method can be adapted for the synthesis of pyrrole-2-carboxylates. Similarly, ruthenium-catalyzed multicomponent reactions offer a general and highly regioselective route to substituted pyrroles, including those with ester functionalities. researchgate.net

Ligand Design and Catalyst Optimization in Cycloaddition Reactions

The outcome of transition metal-catalyzed cycloaddition reactions is highly dependent on the ligand coordinated to the metal center. Ligand design is therefore a critical aspect of catalyst optimization to control reactivity and selectivity.

In nickel-catalyzed cycloaddition reactions, the use of N-heterocyclic carbene (NHC) ligands has been shown to significantly enhance catalytic activity. Sterically hindered and electron-donating NHC ligands improve the substrate scope and allow for milder reaction conditions in the synthesis of various heterocycles, a principle applicable to pyrrole formation. These advanced Ni/NHC systems can promote challenging hetero-oxidative coupling steps, which are crucial in cycloadditions involving components like nitriles to form pyridine (B92270) rings, a strategy that shares mechanistic features with certain pyrrole syntheses.

For cobalt-catalyzed multicomponent synthesis of pyrroles, a catalyst bearing a redox-active 2-(phenyldiazenyl)-1,10-phenanthroline ligand has been developed. Mechanistic studies revealed a synergistic effect between the cobalt center and the ligand, which is essential for the catalytic cycle that involves alcohol dehydrogenation as a key step. The choice of ligand can also be used to switch the regioselectivity of a reaction.

| Catalyst System | Ligand Type | Role of Ligand/Catalyst Feature | Relevant Reaction |

| Ni(COD)₂ | N-Heterocyclic Carbene (NHC) | Increases nucleophilicity of Ni, enhances reactivity, allows milder conditions. | [2+2+2] Cycloaddition |

| [CoII₂(Lᵃ)₂Cl₂] | Redox-active phenanthroline | Synergistic involvement in the catalytic cycle, facilitates alcohol dehydrogenation. | Multicomponent Pyrrole Synthesis |

| [Ru(p-cymene)Cl₂]₂ | Xantphos | Controls regioselectivity in multicomponent reactions. researchgate.net | Three-component Pyrrole Synthesis |

Regioselectivity and Stereoselectivity in Metal-Catalyzed Pyrrole Synthesis

Controlling the regiochemistry of pyrrole formation is paramount to selectively synthesize 2-substituted isomers like this compound. Metal catalysts and their ligand spheres play a pivotal role in directing the assembly of substrates.

A general and highly regioselective synthesis of substituted pyrroles can be achieved through the metal-catalyzed or spontaneous cycloisomerization of (Z)-(2-en-4-ynyl)amines. The choice of metal catalyst was found to be crucial for regiocontrol; CuCl₂ was an excellent catalyst for substrates substituted at the C-3 position, whereas palladium complexes were superior for C-3 unsubstituted enynamines. In other systems, metal control can be used to completely switch the outcome of a reaction. For example, a switchable synthesis of substituted imidazoles or pyrroles from 2H-azirines was achieved by selecting either a palladium or silver catalyst, respectively, with the silver-catalyzed pathway proceeding via a [3+2] cycloannulation to afford highly functionalized pyrroles with good regioselectivity.

Stereoselectivity is also a key consideration, particularly in the synthesis of complex molecules containing a pyrrole core. While the aromatic pyrrole ring itself is planar, stereocenters can be introduced in its precursors. An organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes, catalyzed by a chiral BINOL-derived phosphoric acid, provides access to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. Such strategies, which generate stereocenters with high fidelity, are crucial for the synthesis of chiral pyrrole-containing targets.

[3+2], [4+1], and [2+2+1] Cycloaddition Methodologies for Pyrrole Skeletons

Cycloaddition reactions are among the most powerful tools for constructing the pyrrole skeleton, offering convergent and atom-economical pathways.

[3+2] Cycloaddition: This is a widely used strategy for pyrrole synthesis. A novel photocatalytic [3+2] annulation using N-aryl glycinates and electron-deficient alkenes provides an efficient method for constructing polysubstituted pyrroles under mild, redox-neutral conditions. Another approach involves a transition-metal-free, base-promoted [3+2] cycloaddition of β-chlorovinyl aldehydes with isocyanides. These methods offer high functional group tolerance and are often operationally simple.

[4+1] Cycloaddition: This strategy involves the combination of a four-atom component with a one-atom component. A metal-free formal [4+1] cycloaddition has been developed for the synthesis of substituted pyrroles from allyl ketones and primary amines. nih.govthieme-connect.de The reaction is activated by dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) and proceeds through an internal condensation and aromatization sequence. thieme-connect.de Another example is the AlCl₃-catalyzed [4+1] cycloaddition of α,β-unsaturated imidoyl cyanides with isocyanides, which yields polysubstituted 2-amino-5-cyanopyrroles. acs.org

[2+2+1] Cycloaddition: This methodology constructs the pyrrole ring from two alkyne units and a nitrogen source. A titanium-catalyzed [2+2+1] multicomponent reaction involving the heterocoupling of two different alkynes with an imine provides a single-step synthesis of highly substituted pyrroles. This method has been successfully applied to generate 2-boryl or 2-stannyl substituted pyrroles, which can be further functionalized via cross-coupling reactions to introduce additional diversity.

Sustainable and Bio-Inspired Synthetic Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable and bio-inspired routes to pyrrole-2-carboxylic acids. These approaches often utilize renewable resources and environmentally benign catalysts.

An important sustainable strategy involves the use of 3-hydroxy-2-pyrones, which can be derived from renewable sources, as masked 1,4-dicarbonyl compounds. acs.org Their reaction with primary amines, such as propylamine, can be performed under solvent-free conditions at moderate temperatures (50–75 °C) or in basic water-methanol solutions at room temperature to afford N-substituted pyrrole carboxylic acid derivatives. acs.org Enzymatic catalysis also represents a key sustainable method. The polymerization of pyrrole-2-carboxylic acid has been initiated using hydrogen peroxide generated in situ by the glucose oxidase (GOx) catalyzed oxidation of glucose, demonstrating an environmentally friendly synthetic route.

Utilizing Bio-based Feedstocks for Pyrrole-2-carboxylic Acid Synthesis

The direct synthesis of pyrrole-2-carboxylic acid from abundant biomass is a highly desirable goal for sustainable chemical production. Automated route-searching tools have identified novel and promising pathways from bio-based feedstocks.

A particularly effective route involves the reaction of D-glucosamine (derivable from chitin) with pyruvic acid (derivable from cellulose (B213188) via glucose). This strategy combines two different bio-feedstock bases to construct the target molecule. The optimized conditions for this reaction, using LiOH in water, resulted in a 50% yield of pyrrole-2-carboxylic acid (PCA). The biosynthesis of pyrrole-2-carbaldehyde, a direct precursor to the acid, has also been achieved via enzymatic CO₂ fixation from pyrrole, itself obtainable from biomass. thieme-connect.de Furthermore, the Maillard reaction, the condensation of amino acids with reducing sugars like glucose, is a known route to N-substituted pyrrole-2-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.

| Feedstock Origin | Precursors | Product | Key Features |

| Chitin & Cellulose | D-Glucosamine & Pyruvic Acid | Pyrrole-2-carboxylic acid (PCA) | Combines two different bio-feedstocks; 50% yield achieved. |

| Biomass (general) | Pyrrole & CO₂ | Pyrrole-2-carbaldehyde | Enzymatic CO₂ fixation using UbiD/CAR enzyme cascade. thieme-connect.de |

| Carbohydrates & Amino Acids | Glucose & Primary Amines | N-substituted pyrrole-2-carbaldehydes | Maillard reaction followed by oxidation to the carboxylic acid. |

| Renewable Sources | 3-Hydroxy-2-pyrones & Primary Amines | N-alkyl pyrrole carboxylic acids | Solvent-free or aqueous conditions, mild temperatures. acs.org |

Enzymatic Catalysis in Pyrrole Derivatization

The application of enzymes in organic synthesis offers high selectivity and mild reaction conditions, presenting an attractive alternative to conventional chemical methods. In the context of pyrrole derivatives, enzymatic catalysis is primarily employed for the modification and derivatization of the pyrrole core structure rather than the de novo synthesis of the N-propylated acid itself.

Researchers have successfully employed a chemo-enzymatic strategy for synthesizing substituted pyrroles, which represents a biocatalytic equivalent of the classic Knorr pyrrole synthesis. nih.gov This method utilizes a transaminase (ATA) to facilitate the crucial amination of ketone precursors. nih.gov For instance, the selective amination of α-diketones in the presence of β-keto esters can yield substituted pyrroles, demonstrating the potential for enzymatic reactions to construct the core heterocycle. nih.gov

Another significant area of enzymatic derivatization is the synthesis of pyrrole esters through transesterification. Studies have optimized conditions for this reaction using lipases. In one such study, Novozym 435 was identified as a highly efficient catalyst for the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols. researchgate.net The optimization of reaction parameters is crucial for maximizing yield, as demonstrated by the systematic investigation of temperature, catalyst loading, and reaction time. researchgate.net For example, the yield of benzyl (B1604629) 1H-pyrrole-2-carboxylate was found to increase significantly when the temperature was raised from 40°C to 50°C. researchgate.net

Table 1: Optimized Conditions for Enzymatic Synthesis of Benzyl 1H-pyrrole-2-carboxylate

| Parameter | Optimal Condition | Resulting Yield |

| Lipase | Novozym 435 | 92% |

| Solvent | n-Hexane | - |

| Substrate Molar Ratio | 5:1 (methyl 1H-pyrrole-2-carboxylate / benzyl alcohol) | - |

| Temperature | 50 °C | - |

| Reaction Time | 24 h | - |

| Stirrer Speed | 150 rpm | - |

| Data sourced from a study on the enzymatic synthesis of novel pyrrole esters. researchgate.net |

Furthermore, enzymes have been used for the polymerization of pyrrole-2-carboxylic acid (PCPy). rsc.org An environmentally friendly process has been proposed using glucose oxidase (GOx) to initiate the polymerization, with the reaction rate being notably faster than chemical oxidative methods. rsc.org Carboxylic acid reductases (CARs) have also been identified that are capable of reducing pyrrole-2-carboxylic acid to its corresponding aldehyde, showcasing another avenue for enzymatic modification of the carboxyl group.

Automated Route Search and Retrosynthetic Analysis for Novel Pathways

Modern drug discovery and chemical synthesis are increasingly benefiting from computational tools that can predict and design synthetic pathways. Automated route searching and retrosynthetic analysis allow chemists to navigate vast reaction networks to identify novel and efficient routes to target molecules, including those built from sustainable feedstocks.

A notable application of this technology was the discovery of a new synthetic pathway for pyrrole-2-carboxylic acid (PCA), the parent compound of the title molecule, using substrates derived from cellulose and chitin. researchgate.net A protocol was developed to analyze large chemical reaction databases to identify potential transformations that could link various bio-based platform molecules. researchgate.netrsc.org

This automated search shortlisted several promising routes, identifying the reaction between D-glucosamine (derivable from chitin) and pyruvic acid (derivable from cellulose via glucose) as a particularly interesting pathway to PCA. researchgate.netrsc.org Subsequent laboratory validation and optimization of the reaction conditions led to a 50% yield of pyrrole-2-carboxylic acid. researchgate.netrsc.org The study involved screening various parameters to find the optimal conditions for the synthesis.

Table 2: Screening of Reaction Conditions for PCA Synthesis from Bio-based Feedstocks

| Parameter | Condition | Observation |

| Temperature | 30 °C, 60 °C, 80 °C, 100 °C, 120 °C | Temperature significantly affects yield and reaction time. |

| Base | LiOH, NaOH | Both bases were effective in the reaction. |

| Reactant Ratio | GlcNH₂·HCl : Pyruvic Acid (1:6) | A significant excess of pyruvic acid was used. |

| Reaction Time | Varied up to 240 min | Optimized for maximum conversion. |

| Data sourced from a study on automated route search for PCA synthesis. researchgate.netrsc.org |

This successful application underscores the power of automated retrosynthetic analysis to uncover non-intuitive and sustainable synthetic routes. researchgate.netrsc.org While this specific study focused on the parent PCA, the same computational approach could be readily adapted to search for novel pathways to N-alkylated derivatives like this compound by incorporating N-alkylation steps or starting materials like propylamine into the search parameters.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of pyrrole derivatives has evolved significantly, moving away from harsh classical methods towards more sustainable and environmentally benign processes. rgmcet.edu.in The principles of green chemistry, which advocate for waste prevention, energy efficiency, use of renewable feedstocks, and avoidance of hazardous substances, are central to these modern approaches. alfa-chemistry.comresearchgate.net

A key green strategy directly applicable to the synthesis of this compound is the sustainable N-alkylation of the pyrrole ring. A novel eco-friendly process utilizes propylene (B89431) carbonate, a green solvent, as both the alkylating reagent and the reaction medium. mdpi.comnih.gov This method avoids the use of genotoxic alkyl halides and often requires no additional catalyst, proceeding under neat (solvent-free) conditions. mdpi.comnih.gov

The Paal-Knorr reaction, a foundational method for pyrrole synthesis, has also been adapted to align with green chemistry principles. rgmcet.edu.inalfa-chemistry.com One sustainable approach involves the reaction of 3-hydroxy-2-pyrones, which can be prepared from renewable sources, with primary amines. acs.org These reactions can be performed at mild temperatures (50–75 °C) without any solvent or in aqueous solutions, achieving good to high yields of N-substituted pyrrole carboxylic acid derivatives. acs.org

Table 3: Sustainable Synthesis of N-Alkyl Pyrrole Dicarboxylic Acids

| Amine | Co-solvent | Yield of Dicarboxylic Acid |

| n-Butylamine | - | 78% |

| Benzylamine (B48309) | - | 21% |

| Benzylamine | Methanol (B129727) | 65% |

| Data from a study on the reaction of 3-hydroxy-2-pyrones with primary amines. acs.org |

Further greening of the Paal-Knorr synthesis has been achieved through the use of low-cost, reusable heterogeneous catalysts. For example, commercially available aluminas have been shown to effectively catalyze the reaction between 1,4-dicarbonyl compounds and primary amines under solvent-free conditions with low catalyst loading (40 mg per 1 mmol of reactant). mdpi.com This protocol is distinguished by its operational simplicity, high yields, and reduced reaction times, with the catalyst being reusable for multiple cycles without significant loss of activity. mdpi.com These methodologies exemplify how the core structure of this compound can be constructed in a manner that is both efficient and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is characterized by its high electron density, making it significantly more reactive towards electrophiles than benzene. nih.govnumberanalytics.com This reactivity is a result of the nitrogen atom's lone pair of electrons being delocalized into the five-membered ring, creating a π-excessive system. nih.govwikipedia.org Consequently, electrophilic substitution is a primary pathway for the functionalization of the pyrrole nucleus. nih.gov

In electrophilic substitution reactions of pyrroles, the position of attack is a critical factor. For pyrroles with a substituent at the C2 position, like the carboxylic acid in the title compound, the incoming electrophile generally prefers the C5 position, followed by the C4 position. Attack at the C3 position is least favored. This preference is attributed to the relative stability of the cationic intermediate (the arenium ion) formed during the reaction. Attack at the C5 or C3 position leads to an intermediate with three resonance structures, while attack at the C4 position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com However, for 2-substituted pyrroles, electrophilic attack at the C5 position is sterically and electronically favored, leading to 2,5-disubstituted products.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and direct C-H activation, offer powerful alternatives for introducing functional groups onto the pyrrole ring with high regioselectivity. numberanalytics.comacs.org For instance, dearomative chlorination of 1H-pyrroles can lead to highly functionalized 2H-pyrroles, demonstrating the potential for complex and regioselective modifications. nih.gov

The substituents on the pyrrole ring significantly modulate its reactivity and the orientation of incoming electrophiles. numberanalytics.com

N-Propyl Group: The N-propyl group is an alkyl group, which acts as an electron-donating group through an inductive effect (+I). This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack compared to an unsubstituted pyrrole.

Carboxylic Acid Moiety: The carboxylic acid group at the C2 position is a deactivating, electron-withdrawing group (-M and -I effects). It reduces the electron density of the pyrrole ring, making it less reactive towards electrophiles than an N-propylpyrrole. This deactivating effect is most pronounced at the adjacent C3 and the distant C5 positions.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of 1-Propyl-1H-pyrrole-2-carboxylic Acid

| Position of Attack | Influence of N-Propyl (Activating) | Influence of Carboxylic Acid (Deactivating) | Overall Predicted Outcome |

| C3 | Ortho | Ortho | Highly Disfavored |

| C4 | Meta | Meta | Moderately Favored |

| C5 | Para | Meta | Most Favored |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations such as esterification, amidation, reduction, and decarboxylation.

Esterification: this compound can be converted into its corresponding esters through standard esterification protocols. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., propanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction between a carboxylic acid and an alcohol is a reversible condensation reaction that produces an ester and water. youtube.com For example, the reaction with propyl alcohol would yield propyl 1-propyl-1H-pyrrole-2-carboxylate.

Amidation: The formation of amides from this compound requires the activation of the carboxyl group. google.com Direct reaction with an amine is generally inefficient. Coupling agents are employed to facilitate the reaction by converting the hydroxyl group of the carboxylic acid into a better leaving group. google.comnih.gov A variety of reagents can be used for this purpose, including carbodiimides (like EDCI), phosphonium (B103445) salts, or the use of thionyl chloride to form the more reactive acyl chloride intermediate. google.comrsc.org For instance, a patent describes the amidation of pyrrole carboxylate compounds using a cyclic alkyltriphosphonate anhydride (B1165640) as a coupling agent. google.com Another general method involves the use of titanium tetrachloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Common Reagents for Amidation of Pyrrole Carboxylic Acids

| Reagent Class | Example Reagent | General Conditions | Reference |

| Carbodiimides | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Inert solvent, often with an additive like HOBt | google.com |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | One-pot synthesis with amine | rsc.org |

| Phosphonate Anhydrides | T3P® (Propylphosphonic Anhydride) | Inert solvent, presence of a base | google.com |

| Lewis Acids | Titanium Tetrachloride (TiCl₄) | Pyridine (B92270) solvent, heating | nih.gov |

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol (1-propyl-1H-pyrrol-2-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemistrysteps.comchempedia.infolibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reduction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org It is generally not possible to isolate the aldehyde under these conditions. chemistrysteps.comlibretexts.org

To selectively obtain the corresponding aldehyde, 1-propyl-1H-pyrrole-2-carbaldehyde, modified or less reactive reducing agents are necessary. One approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) at low temperatures. chemistrysteps.com

Oxidation: The oxidation of the pyrrole ring itself is a complex process that can lead to dearomatization and the formation of functionalized products like γ-lactams (pyrrolinones) or polymerization, depending on the oxidant and reaction conditions. nih.govresearchgate.net Oxidants such as peroxides, singlet oxygen, or hypervalent iodine reagents have been used. nih.gov The carboxylic acid group itself is at a high oxidation state and is generally resistant to further oxidation under typical conditions. However, oxidative degradation of the entire molecule can occur under harsh oxidizing environments.

Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) much more readily than many other aromatic carboxylic acids, particularly under acidic conditions. cdnsciencepub.com The mechanism of this reaction for the parent pyrrole-2-carboxylic acid has been studied in detail and involves several key steps. nih.govacs.org

In strongly acidic solutions, the reaction is subject to acid catalysis. nih.gov The process does not proceed through a simple dissociation to form a carbanion and carbon dioxide, as the formation of protonated carbon dioxide is energetically very unfavorable. acs.orgnih.gov Instead, the mechanism is believed to be an associative process. acs.org

The proposed pathway involves:

Protonation of the Pyrrole Ring: The first step is the protonation of the pyrrole ring, which occurs preferentially at the C2 (alpha) carbon atom to which the carboxyl group is attached. cdnsciencepub.comnih.gov This protonation forms a resonance-stabilized cation.

Formation of a Tetrahedral Intermediate: This attack leads to a tetrahedral intermediate.

C-C Bond Cleavage: The crucial C-C bond between the pyrrole ring and the carboxyl group breaks, leading to the formation of pyrrole and protonated carbonic acid (H₂CO₃⁺). nih.govnih.gov

Dissociation: The protonated carbonic acid rapidly dissociates into H₃O⁺ and carbon dioxide. nih.govacs.org

Kinetic studies on pyrrole-2-carboxylic acid show that at low acidities, the initial ring protonation is the rate-determining step, while at higher acid concentrations, the C-C bond cleavage becomes rate-limiting. cdnsciencepub.comacs.org The presence of the N-propyl group in this compound is expected to increase the electron density of the ring, potentially facilitating the initial protonation step compared to the unsubstituted parent compound.

N-Substituent Modifications and Their Impact on Reactivity

The presence of an alkyl group on the pyrrole nitrogen, such as the propyl group in this compound, significantly influences the molecule's reactivity compared to its unsubstituted counterpart. The N-substituent prevents N-H bond reactions, such as deprotonation or participation in hydrogen bonding, which can alter solubility and intermolecular interactions.

The synthesis of N-substituted pyrrole-2-carboxylic acids can be achieved through various methods. One common approach involves the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, propylamine (B44156). researchgate.net Another sustainable method utilizes the reaction of 3-hydroxy-2-pyrones with primary amines, which can be performed under mild, solvent-free conditions. acs.org The choice of the N-substituent, from simple alkyl chains to more complex functional groups, allows for the fine-tuning of the molecule's properties for specific applications. For instance, the introduction of different N-alkyl groups can affect the electronic properties of the pyrrole ring, which in turn influences its susceptibility to electrophilic substitution and its polymerization potential.

A study on the synthesis of N-alkyl pyrrole dicarboxylic acids demonstrated that the reaction of pyrone with n-butylamine in the presence of aqueous KOH and methanol (B129727) as a co-solvent leads to the formation of the corresponding N-alkylated product. acs.org This suggests that similar conditions could be applicable for the synthesis of this compound.

Table 1: Synthesis of N-Alkyl Pyrrole Dicarboxylic Acids from Pyrone and Primary Amines acs.org

| Amine | Product | Yield (%) |

| n-Butylamine | N-butyl pyrrole dicarboxylic acid | 85 |

| Benzylamine (B48309) | N-benzyl pyrrole dicarboxylic acid | 80 |

This table illustrates the feasibility of N-alkylation, which is the core of synthesizing the title compound.

Advanced Mechanistic Investigations

Understanding the reaction mechanisms of this compound is crucial for controlling its transformations and designing new synthetic routes. While direct mechanistic studies on this specific compound are scarce, valuable insights can be drawn from investigations into the parent pyrrole-2-carboxylic acid.

Kinetic Studies of Key Reactions

A key reaction of pyrrole-2-carboxylic acids is decarboxylation. Kinetic studies on the decarboxylation of unsubstituted pyrrole-2-carboxylic acid in aqueous buffers have shown that the reaction is first-order with respect to the substrate at a constant pH. researchgate.net The rate of decarboxylation increases as the pH decreases, indicating that the reaction is acid-catalyzed. researchgate.net The proposed mechanism involves the protonation of the pyrrole ring at the 2-position, which facilitates the cleavage of the C-C bond to the carboxyl group. researchgate.net

The presence of the N-propyl group in this compound is expected to influence the rate of such reactions. The electron-donating nature of the alkyl group may slightly increase the electron density in the pyrrole ring, potentially affecting the ease of protonation and subsequent decarboxylation. However, without specific kinetic data for the N-propyl derivative, this remains a hypothesis.

Table 2: Rate Constants for the Decarboxylation of Pyrrole-2-carboxylic Acid at 50°C researchgate.net

| pH | k (s⁻¹) x 10⁶ |

| 3.0 | 0.1 |

| 2.0 | 0.5 |

| 1.0 | 2.0 |

| 0.0 (1M HCl) | 20 |

This data for the parent compound highlights the acid-catalyzed nature of the decarboxylation, a reaction pathway likely shared by its N-propyl derivative.

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. In the decarboxylation of pyrrole-2-carboxylic acid, a key proposed intermediate is the carboxylate ion protonated at the 2-position of the pyrrole ring. researchgate.net This intermediate can be formed through two pathways: ring-protonation of the carboxylate anion or ionization of the ring-protonated acid. researchgate.net At low acidities, the ring-protonation step is rate-determining. researchgate.net

For N-substituted pyrroles, such as this compound, similar intermediates are expected in acid-catalyzed reactions. For instance, in the Paal-Knorr synthesis of N-substituted pyrroles, the mechanism involves the initial protonation of a carbonyl group of the 1,4-dicarbonyl compound, followed by nucleophilic attack by the amine to form an intermediate that subsequently cyclizes and dehydrates. mdpi.com

Polymerization Studies of Pyrrole-2-carboxylic Acid Derivatives

The polymerization of pyrrole-2-carboxylic acid and its derivatives is an area of significant research interest due to the potential applications of the resulting functional polymers in areas such as biosensors and drug delivery. rsc.orgresearchgate.net

Oxidative Polymerization Techniques for Poly(pyrrole-2-carboxylic acid)

Oxidative polymerization is a common method for synthesizing polypyrrole and its derivatives. This can be achieved chemically, using oxidizing agents like ferric chloride (FeCl₃), or electrochemically. The presence of the carboxylic acid group in the monomer can influence the polymerization process and the properties of the resulting polymer.

For poly(pyrrole-2-carboxylic acid) (PCPy), chemical oxidative polymerization has been successfully carried out using hydrogen peroxide as an oxidant. rsc.org The polymerization is evidenced by the appearance and increase of an absorption peak around 465 nm, which indicates the formation of PCPy oligomers. rsc.org Studies have shown that the optimal pH for the chemical oxidative polymerization of pyrrole-2-carboxylic acid is around 2.0. rsc.org It is anticipated that this compound would also undergo oxidative polymerization under similar acidic conditions, although the N-propyl group might affect the polymerization rate and the properties of the resulting polymer, such as solubility and conductivity.

Enzymatic Polymerization Processes and Factors Influencing Formation Rate

An environmentally friendly alternative to chemical polymerization is enzymatic polymerization. For pyrrole-2-carboxylic acid, this has been achieved using the enzyme glucose oxidase (GOx) in the presence of glucose. rsc.org The GOx catalyzes the oxidation of glucose, which in turn produces hydrogen peroxide, the oxidant required for the polymerization of the pyrrole monomer. rsc.org

A key factor influencing the rate of enzymatic polymerization is the pH of the reaction medium. For the enzymatic polymerization of pyrrole-2-carboxylic acid, the optimal pH has been determined to be 5.0. rsc.org This is significantly different from the optimal pH for chemical oxidative polymerization, highlighting the distinct mechanisms of the two processes. The enzymatic polymerization has been reported to be faster than the chemical method. rsc.org It is plausible that this compound could also be a substrate for enzymatic polymerization, although the steric bulk of the propyl group might affect the enzyme's catalytic efficiency.

Table 3: Comparison of Optimal pH for Polymerization of Pyrrole-2-carboxylic Acid rsc.org

| Polymerization Method | Optimal pH |

| Chemical Oxidative | 2.0 |

| Enzymatic (GOx) | 5.0 |

This table underscores the different conditions required for chemical versus enzymatic polymerization of the parent compound, a factor that would need to be considered for the N-propyl derivative.

Lack of Available Research Data for Poly(this compound)

Subject: Inability to Generate Article on the Chemical Compound “this compound” Polymeric Products

The repeated and targeted searches for "poly(this compound)", "this compound polymerization", and related terms did not yield any specific research findings, detailed analyses, or data tables concerning the polymeric form of this specific compound.

While research is available for related compounds such as poly(pyrrole-2-carboxylic acid) and poly(pyrrole-1-carboxylic acid), the strict requirement to focus solely on the polymeric products of "this compound" prevents the use of this information, as it would not be scientifically accurate or adhere to the provided outline. The substitution of a propyl group on the nitrogen atom of the pyrrole ring significantly influences the monomer's properties and the resulting polymer's structure and characteristics. Therefore, data from unsubstituted or isomeric analogs cannot be used to describe the specified polymer.

Due to the absence of the necessary scientific data for the polymeric products of "this compound," it is not possible to generate the requested article with the specified content for section "3.5.3. Structural Elucidation of Polymeric Products." The creation of scientifically accurate and informative content, including detailed research findings and data tables as per the instructions, is contingent on the existence of such primary research in the scientific domain.

Therefore, this report serves to inform that the requested article cannot be produced at this time due to the unavailability of the foundational research data on the specified polymeric compound.

Derivatives and Analogs of 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Design and Synthesis of N-Substituted Pyrrole-2-carboxylic Acid Analogs

The nitrogen atom of the pyrrole (B145914) ring is a key site for chemical modification, allowing for the introduction of various substituents that can significantly influence the molecule's properties. researchgate.net The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids (PDCAs), for example, has been achieved through a five-step route starting from pyrrole, enabling the attachment of aliphatic, unsaturated, and benzylic groups to the nitrogen atom. researchgate.net

A versatile and sustainable approach for creating N-substituted pyrrole carboxylic acid derivatives involves the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds with primary amines. polimi.itacs.org A green chemistry approach utilizes 3-hydroxy-2-pyrones, derived from renewable sources, as masked 1,4-dicarbonyl compounds that react efficiently with amines. polimi.itacs.org This method can be performed without solvents or in aqueous solutions, yielding a variety of N-substituted pyrroles. polimi.it For instance, reacting 3-hydroxy-2-pyrone with amines like n-butylamine or benzylamine (B48309) produces the corresponding N-alkyl pyrrole dicarboxylic acids. polimi.itacs.org

The substitution at the pyrrole nitrogen is a fundamental strategy for creating analogs. Various alkyl, aryl, and heteroaryl groups can be introduced through several synthetic methods.

N-Alkylation and N-Arylation: The direct N-alkylation of pyrrole esters is a common method. For instance, N-substituted pyrrole-2,5-dicarboxylates can be prepared by alkylating the pyrrole nitrogen with different functional moieties, including saturated and unsaturated side-chains, as well as benzylic groups. researchgate.net The Paal-Knorr synthesis is a cornerstone for producing N-substituted pyrroles, where 1,4-diketones react with primary amines, including those bearing aryl and heteroaryl motifs. uctm.edu Catalysts such as magnesium iodide etherate have been shown to facilitate this reaction effectively. uctm.edu

N-Alkoxycarbonyl Pyrroles: A specific class of N-substituted pyrroles, N-alkoxycarbonyl pyrroles, can be synthesized in a single step by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). nih.gov This method allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen. nih.gov These N-alkoxycarbonyl groups act as electron-withdrawing substituents, enhancing the stability of the pyrrole ring and enabling distinct reactivity compared to other N-substituted pyrroles, such as in acylation reactions. nih.gov

Beyond substitution at the nitrogen, the carbon atoms of the pyrrole ring itself offer positions for further functionalization, leading to polysubstituted derivatives. Pyrrole is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. researchgate.net

Modern synthetic methods have expanded the toolkit for pyrrole functionalization: researchgate.net

Metal-Catalyzed C-H Functionalization: These methods allow for direct modifications of the C-H bonds on the pyrrole ring, which can be difficult to achieve with traditional Lewis acids. researchgate.net

Radical-Based Functionalization: Metal-free oxidative conditions can be used to introduce functional groups via radical mechanisms. researchgate.net

Photocatalyzed and Electrochemical Conditions: These emerging techniques offer new pathways for pyrrole functionalization. researchgate.net

A specific example is the direct C-H benzoylation adjacent to the nitrogen atom. lookchem.com A transition-metal-free synthesis allows for the benzoylation at the C2 or C5 position of N-H pyrroles by reacting them with benzaldehydes in an alkali metalation system. lookchem.com Furthermore, iron-containing catalysts can be used to synthesize alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from pyrrole, carbon tetrachloride, and alcohols. researchgate.net

The combination of N-substitution and ring functionalization gives rise to a vast structural diversity. By strategically choosing substituents for both the nitrogen and the carbon positions, chemists can fine-tune the molecule's structure.

A series of N-substituted 3,4-pyrroledicarboximides demonstrates this principle. nih.gov In these compounds, various aryl, heteroaryl, or cycloalkyl piperazine (B1678402) moieties are attached to the pyrrole nitrogen via a methylene (B1212753) linker, introduced through a one-pot, three-component Mannich condensation. nih.gov Another example involves the creation of pyrrole-indole hybrids. nih.gov In one study, twenty-four new pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized by condensing a hydrazide with various substituted pyrrole aldehydes, resulting in complex molecules with diverse substituents on the pyrrole ring. nih.gov This highlights how combining different heterocyclic cores and substituent patterns can generate significant structural variety.

| Compound Class | N-Substituent | Ring Substituent(s) | Synthetic Strategy | Reference |

| N-Substituted Pyrrole-2,5-dicarboxylic Acids | Aliphatic, benzylic groups | 2,5-Dicarboxylic acid | Five-step synthesis from pyrrole, including N-alkylation | researchgate.net |

| N-Alkyl Pyrrole Carboxylic Acids | n-Butyl, benzyl (B1604629) | Carboxylic acid groups | Paal-Knorr type reaction of 3-hydroxy-2-pyrones with primary amines | polimi.itacs.org |

| N-Alkoxycarbonyl Pyrroles | Methoxycarbonyl, Fmoc, Troc | None | Condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran | nih.gov |

| 2-Benzoylpyrroles | Hydrogen (N-H) | 2-Benzoyl | Direct C-H functionalization with benzaldehydes | lookchem.com |

| N-Substituted 3,4-Pyrroledicarboximides | Arylpiperazine, Heteroarylpiperazine, Cycloalkylpiperazine | 3,4-Dicarboximide | Mannich condensation | nih.gov |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | Pyrrolyl group attached to side chain | Various substituents on pyrrole ring | Condensation of indole (B1671886) hydrazide with substituted pyrrole aldehydes | nih.gov |

Synthesis and Research on Fused Pyrrole Systems

Fusing the pyrrole ring with other carbocyclic or heterocyclic systems creates rigid, polycyclic structures with unique properties. The pyrrolo[1,2-a]indole scaffold, for example, is a privileged heterocycle found in numerous natural products. rsc.org

The synthesis of the pyrrolo[1,2-a]indole ring system has attracted considerable interest from the synthetic chemistry community due to its prevalence in bioactive molecules. rsc.org A variety of synthetic methods have been developed to construct this fused scaffold. rsc.org Related fused systems, such as indolizines and pyrrolo[1,2-a]pyrazines, can be synthesized through cascade reactions. For instance, a straightforward synthesis involves the condensation, cyclization, and aromatization of substituted 2-formyl-N-propargylpyrroles with active methylene compounds under basic conditions. rsc.org This strategy highlights how intramolecular cyclizations of appropriately substituted pyrroles are a powerful tool for building complex fused architectures.

Research has also extended to the synthesis of partially saturated pyrrole rings, such as dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in the biosynthesis of proline. mdpi.com A direct route to synthesize substituted derivatives involves the cyclization of 2-amino-5-oxonitriles. mdpi.com A specific method for preparing 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives begins with the Michael addition of aminoacetonitrile (B1212223) to arylmethyleneacetophenones. mdpi.com The resulting adducts are then cyclized to afford the target dihydro-2H-pyrrole derivatives. mdpi.com

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into derivatives of 1-propyl-1H-pyrrole-2-carboxylic acid is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule can significantly influence its pharmacological activity. The synthesis of enantiomerically pure or enriched pyrrole derivatives often involves strategic approaches to control the formation of stereocenters, either on the pyrrole ring itself, on the N-propyl substituent, or on other appended functionalities. A review of synthetic strategies for chiral systems incorporating a pyrrole unit highlights various methods that can be adapted for derivatives of this compound. rsc.org

One common strategy involves the use of chiral starting materials. For instance, a chiral amine derived from a natural source could be used in a Paal-Knorr synthesis to construct the pyrrole ring, thereby installing a stereocenter on a substituent. nih.gov While the Paal-Knorr synthesis is a powerful tool for forming the pyrrole ring, achieving stereocontrol often relies on the chirality of the precursors. nih.gov

Another approach is asymmetric catalysis, where a chiral catalyst is employed to induce enantioselectivity in a key bond-forming step. This could involve, for example, the asymmetric reduction of a ketone or the enantioselective alkylation of a pyrrole precursor.

Furthermore, chiral auxiliaries can be temporarily attached to the pyrrole scaffold or a reactant. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. This method allows for the creation of specific stereoisomers.

The synthesis of spiroketal pyrrole alkaloids, such as pollenpyrroside A, provides an example of how complex stereochemistry can be achieved in pyrrole-containing natural products. nih.gov These syntheses often start from chiral substrates like D-fructose and involve key acid-catalyzed cyclization steps to establish the final stereochemistry. nih.gov Such principles can be conceptually applied to the design of complex chiral derivatives of this compound.

The following table summarizes general strategies for introducing stereochemistry in pyrrole derivative synthesis, which are applicable to this compound derivatives.

| Strategy | Description | Potential Application to this compound Derivatives |

| Use of Chiral Pool Starting Materials | Employing enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce chirality. nih.gov | Synthesis could start from a chiral amine or a dicarbonyl compound derived from the chiral pool. |

| Asymmetric Catalysis | Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other in a chemical reaction. | Asymmetric hydrogenation of a double bond in a substituent or enantioselective C-H functionalization on the pyrrole ring. |

| Chiral Auxiliaries | Covalently attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction, followed by its removal. | An auxiliary could be attached to the carboxylic acid group to control the stereochemistry of reactions at the alpha-position. |

| Diastereoselective Reactions | Utilizing an existing stereocenter in the molecule to influence the formation of a new stereocenter. | A chiral center on the N-propyl group could direct the stereoselective introduction of a substituent on the pyrrole ring. |

Computational Design and Virtual Screening of Novel Analogs

Computational methods are increasingly integral to the design and discovery of novel analogs of this compound with desired biological activities. These in silico techniques allow for the rapid screening of large virtual libraries of compounds and provide insights into their potential interactions with biological targets, thereby prioritizing the synthesis of the most promising candidates.

Structure-Guided Drug Design:

A powerful approach in computational design is structure-guided drug design, which relies on the three-dimensional structure of the target protein. For instance, in the design of novel inhibitors for mycobacterial membrane protein large 3 (MmpL3), a structure-guided strategy was used to develop pyrrole-2-carboxamide derivatives. nih.gov This involved designing a scaffold that could fit into the binding pocket of MmpL3, with different substituents positioned to occupy specific subpockets (S3, S4, and S5). nih.gov This same methodology could be applied to design analogs of this compound targeting a specific protein. The 1-propyl group could be designed to fit into a hydrophobic pocket, while the pyrrole-2-carboxylic acid core serves as a scaffold for attaching other pharmacophoric groups.

Quantitative Structure-Activity Relationship (QSAR):

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another valuable tool. In a study of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives as B-cell lymphoma-extra large (Bcl-xL) inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were generated. documentsdelivered.com These models correlate the 3D structural features of molecules with their biological activity, providing contour maps that indicate where steric bulk, electrostatic charge, and other properties should be modified to enhance activity. documentsdelivered.com Such models could be developed for a series of this compound analogs to guide further optimization.

Molecular Docking and Virtual Screening:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is widely used for virtual screening, where large databases of compounds are docked into the active site of a target to identify potential hits. For example, a molecular docking study was performed to understand the interaction between pyrrole-2-carbohydrazide derivatives and the enoyl-acyl carrier protein reductase (ENR) of M. tuberculosis. vlifesciences.com

A study on the virtual screening of carboxylic acid reductases (CARs) demonstrates how computational methods can be used to discover new enzymes for biocatalysis. nih.gov This approach, which relied on near attack conformation frequency and Rosetta Energy Score, could be adapted to find enzymes capable of modifying this compound or its derivatives. nih.gov

Molecular Dynamics (MD) Simulations:

Following docking studies, molecular dynamics simulations can be performed to evaluate the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions and can help to refine the binding poses predicted by docking. documentsdelivered.com This was used to assess the stability of complexes between newly designed Bcl-xL inhibitors and the protein. documentsdelivered.com

The table below outlines key computational methods and their application in designing novel analogs of this compound.

| Computational Method | Description | Application in Designing Novel Analogs |

| Structure-Guided Design | Utilizes the 3D structure of a biological target to design molecules that fit its binding site. nih.gov | Designing analogs where the 1-propyl group and other substituents are optimized for interaction with specific pockets of a target protein. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D properties of molecules with their biological activities to guide lead optimization. documentsdelivered.com | Generating predictive models for a series of this compound derivatives to identify key structural features for enhanced activity. |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a macromolecular target. vlifesciences.com | Virtually screening compound libraries to identify novel analogs with high predicted binding affinity to a target of interest. |

| Virtual Screening | Computationally screening large libraries of compounds to identify those with a high probability of being active. nih.gov | Rapidly identifying potential new scaffolds or derivatives of this compound for further investigation. |

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules to assess the stability and dynamics of ligand-protein complexes. documentsdelivered.com | Validating the stability of docked poses and understanding the dynamic interactions between designed analogs and their target. |

Spectroscopic and Theoretical Investigations of 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-propyl-1H-pyrrole-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's conformation and electronic environment can be constructed.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrole (B145914) ring protons and the protons of the N-propyl substituent. The chemical shifts for the pyrrole ring protons of the parent compound, pyrrole-2-carboxylic acid, in DMSO-d₆ are observed at approximately 6.15 (H5), 6.75 (H4), and 6.97 (H3) ppm. chemicalbook.com The introduction of the N-propyl group is anticipated to cause a slight upfield shift for the ring protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm. chemicalbook.com

The signals for the N-propyl group would appear as a triplet for the terminal methyl group (CH₃), a multiplet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (N-CH₂).

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum of pyrrole-2-carboxylic acid shows signals for the pyrrole ring carbons and the carboxylic acid carbon. chemicalbook.com For this compound, additional signals corresponding to the propyl group carbons would be observed. The presence of the N-propyl group is expected to have a minor influence on the chemical shifts of the pyrrole ring carbons compared to the parent compound.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments and elucidating the conformational preferences of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the pyrrole ring, cross-peaks would be expected between H3 and H4, and between H4 and H5. For the propyl group, correlations would be seen between the N-CH₂ and the adjacent CH₂ protons, and between the CH₂ and the terminal CH₃ protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the connectivity of the propyl group to the nitrogen atom of the pyrrole ring, as correlations would be expected between the N-CH₂ protons and the C2 and C5 carbons of the pyrrole ring.

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.org This methodology could be applied to study the synthesis of this compound, for instance, in the N-alkylation of pyrrole-2-carboxylic acid with a propyl halide. By acquiring NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing valuable kinetic and mechanistic information. nih.gov For example, monitoring the characteristic signals of the N-CH₂ group of the product and the corresponding signal of the starting material would allow for the determination of reaction rates and the identification of any reaction intermediates.

The NMR spectroscopic signatures of this compound are expected to be influenced by the solvent environment. ijap-iq.comresearchgate.netmdpi.comnih.gov Changes in solvent polarity can affect the chemical shifts of the pyrrole ring protons and the carboxylic acid proton due to varying degrees of hydrogen bonding and other intermolecular interactions. For instance, in protic solvents, the carboxylic acid proton signal may be broader and its chemical shift could vary with concentration and temperature. A systematic study using a range of solvents with different polarities would provide insights into the solute-solvent interactions and the electronic distribution within the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy:

The FTIR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710-1760 cm⁻¹. libretexts.orgopenstax.org The exact position of the C=O stretch is sensitive to hydrogen bonding. libretexts.orgopenstax.org The N-H stretching vibration, present in the parent compound, would be absent in the N-propyl derivative. The spectrum would also show C-H stretching vibrations for the pyrrole ring and the propyl group in the 2800-3100 cm⁻¹ region, and various C-C and C-N stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Raman Spectroscopy:

Raman spectroscopy would provide complementary information to FTIR. The C=C stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be a prominent feature.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | FTIR |

| C-H stretch (Aromatic & Aliphatic) | 2800-3100 | FTIR, Raman |

| C=O stretch (Carboxylic Acid) | 1710-1760 | FTIR, Raman |

| C=C stretch (Pyrrole Ring) | 1500-1600 | FTIR, Raman |

| C-N stretch (Pyrrole Ring) | 1300-1400 | FTIR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions and excited state properties of a molecule.

The UV-Vis absorption spectrum of pyrrole and its derivatives is characterized by π-π* transitions. researchgate.net For pyrrole-2-carboxylic acid, these transitions are typically observed in the ultraviolet region. toku-e.com The introduction of the N-propyl group is not expected to significantly alter the position of the main absorption bands, as it is not a chromophore and has a minimal electronic effect on the pyrrole ring's conjugated system.

The excited state properties of this compound could be investigated using fluorescence spectroscopy and theoretical calculations. While pyrrole itself is weakly fluorescent, the presence of the carboxylic acid group and the N-propyl substituent may influence the fluorescence quantum yield and lifetime. Computational studies could provide a deeper understanding of the nature of the electronic transitions, the geometry of the excited states, and the potential for photophysical processes such as intramolecular charge transfer. nih.gov The solvent can also play a significant role in the excited state dynamics, with polar solvents potentially stabilizing charge-transfer states. nih.gov

Solvatochromism and pH Effects on Electronic Spectra

The study of a compound's electronic absorption spectra under varying solvent polarities (solvatochromism) and pH levels provides insight into the nature of its electronic transitions and the charge distribution in its ground and excited states. For this compound, the electronic spectra are expected to be characterized by transitions within the pyrrole ring and the carboxylic acid functional group, specifically π→π* and n→π* transitions.